molecular formula C8H10N2O B13116633 5-Aminoindolin-6-ol

5-Aminoindolin-6-ol

Cat. No.: B13116633
M. Wt: 150.18 g/mol
InChI Key: VYIKIYBQHBDIMN-UHFFFAOYSA-N
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Description

5-Aminoindolin-6-ol is an organic compound belonging to the indoline class, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The compound features an amino (-NH₂) group at position 5 and a hydroxyl (-OH) group at position 6 (see Figure 1). Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol. The amino and hydroxyl groups contribute to its polarity, enhancing solubility in polar solvents like water or ethanol.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5-amino-2,3-dihydro-1H-indol-6-ol

InChI

InChI=1S/C8H10N2O/c9-6-3-5-1-2-10-7(5)4-8(6)11/h3-4,10-11H,1-2,9H2

InChI Key

VYIKIYBQHBDIMN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoindolin-6-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Leimgruber–Batcho indole synthesis is a well-known method for constructing indole derivatives . This method involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal, followed by reduction and cyclization steps.

Industrial Production Methods: Industrial production of 5-Aminoindolin-6-ol typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoindolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the compound to its corresponding indoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as iron(III) chloride and hydrogen peroxide are commonly used.

    Reduction: Hydrazine hydrate and catalytic hydrogenation are typical methods.

    Substitution: Halogenating agents and Friedel-Crafts acylation conditions are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce indoline derivatives .

Scientific Research Applications

5-Aminoindolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminoindolin-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

5-Amino-1H-indazol-6-ol (CAS 1777820-81-1)
  • Structure : Replaces indoline’s saturated ring with an indazole core (two adjacent nitrogen atoms in the five-membered ring).
  • Molecular Formula : C₇H₇N₃O.
  • Key Differences: The indazole moiety introduces aromaticity and increased planarity compared to indoline.
  • Implications : Likely exhibits distinct reactivity in electrophilic substitution reactions due to aromatic stabilization .
6-Aminoindoline Dihydrochloride
  • Structure: Positional isomer of 5-aminoindolin-6-ol, with the amino group at position 6 and a dihydrochloride salt form.
  • Key Differences :
    • Salt formation improves aqueous solubility.
    • Altered substitution pattern may affect binding affinity in biological systems.
  • Implications : Useful for comparative studies on substituent positioning effects .

Substituent Variations

5-Chloro-1H-indol-6-amine (CAS 873055-23-3)
  • Structure: Indole core (aromatic) with a chloro (-Cl) group at position 5 and an amino (-NH₂) group at position 6.
  • Molecular Formula : C₈H₇ClN₂.
  • Key Differences: Chloro substituent is electron-withdrawing, reducing nucleophilicity compared to amino groups. Higher molecular weight (166.61 g/mol) due to chlorine.
  • Physicochemical Properties: XLogP3: 2.3 (indicative of higher hydrophobicity than 5-aminoindolin-6-ol) .
5-Chloro-1H-indazol-6-ol (CAS 116570-38-8)
  • Structure : Indazole core with chloro and hydroxyl substituents.
  • Molecular Formula : C₇H₅ClN₂O.
  • Key Differences: Chloro and hydroxyl groups create a balance of hydrophobic and hydrophilic regions. Hydrogen Bonding: 2 donors (OH, indazole NH) and 3 acceptors (O, two N atoms) .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
5-Aminoindolin-6-ol C₈H₁₀N₂O 150.18 3 (NH₂, OH) 3 (O, N) -NH₂ (C5), -OH (C6)
5-Amino-1H-indazol-6-ol C₇H₇N₃O 149.15 2 (NH, OH) 4 (O, 3N) -NH₂ (C5), -OH (C6)
6-Aminoindoline dihydrochloride C₈H₁₁Cl₂N₂O 223.10 2 (NH₂) 2 (N) -NH₂ (C6), HCl salt
5-Chloro-1H-indol-6-amine C₈H₇ClN₂ 166.61 2 (NH₂) 2 (N) -Cl (C5), -NH₂ (C6)
5-Chloro-1H-indazol-6-ol C₇H₅ClN₂O 168.58 2 (OH, NH) 3 (O, 2N) -Cl (C5), -OH (C6)

Functional Group and Reactivity Insights

  • Amino vs. Chloro Groups: Amino groups enhance solubility and nucleophilicity, favoring reactions like acylation or Schiff base formation. Chloro groups increase hydrophobicity (higher logP) and stabilize intermediates in substitution reactions.
  • Hydroxyl Groups :
    • Improve solubility and participate in hydrogen bonding, critical for crystal engineering or protein interactions.
  • Heterocycle Saturation :
    • Indoline’s saturated ring offers conformational flexibility, while indole/indazole’s aromaticity promotes rigidity and π-π stacking .

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